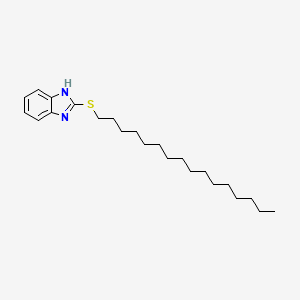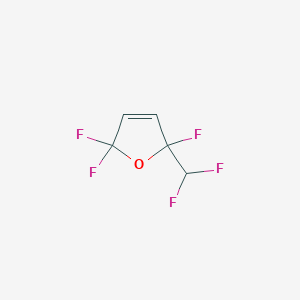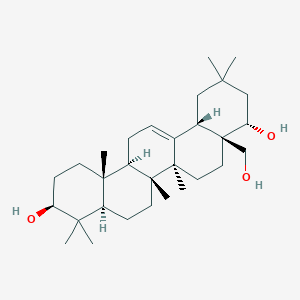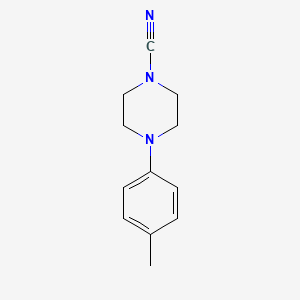![molecular formula C32H47BrO10 B14138520 (1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione CAS No. 52659-57-1](/img/structure/B14138520.png)
(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione is a complex organic molecule with multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes bromine, hydroxyl, methoxy, and ketone groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Typical synthetic routes may include:
Formation of the core structure: This step involves constructing the tricyclic framework through a series of cyclization reactions.
Functional group introduction: Bromination, hydroxylation, and methoxylation are carried out using specific reagents such as bromine, hydrogen peroxide, and methanol under controlled conditions.
Chiral center establishment: Enantioselective synthesis techniques, such as chiral catalysts or chiral auxiliaries, are employed to ensure the correct configuration of the chiral centers.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include:
Batch processing: Small-scale production using batch reactors to maintain control over reaction conditions.
Flow chemistry: Continuous flow reactors to improve reaction efficiency and scalability.
Purification: Advanced purification techniques such as chromatography and crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Conversion of ketone groups to secondary alcohols.
Substitution: Replacement of the bromine atom with methoxy or other nucleophiles.
Applications De Recherche Scientifique
Chemistry
The compound’s complex structure makes it a valuable subject for studying stereochemistry, reaction mechanisms, and synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential bioactivity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
The compound’s unique structure could lead to the development of new pharmaceuticals targeting specific molecular pathways.
Industry
In industrial applications, the compound may be used as a precursor for the synthesis of other complex molecules or as a catalyst in specific reactions.
Mécanisme D'action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. For example:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: The compound may interact with cellular receptors, modulating signal transduction pathways.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-chloro-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione
- (1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-fluoro-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups in the compound make it unique compared to similar compounds. This uniqueness may result in different chemical reactivity and biological activity, making it a valuable subject for further research.
Propriétés
Numéro CAS |
52659-57-1 |
|---|---|
Formule moléculaire |
C32H47BrO10 |
Poids moléculaire |
671.6 g/mol |
Nom IUPAC |
(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione |
InChI |
InChI=1S/C32H47BrO10/c1-17(8-11-24(39-7)22-12-21(35)9-10-23(22)33)29-19(3)26-15-32(42-29)30(5,6)14-18(2)31(38,43-32)16-28(37)40-25(20(4)34)13-27(36)41-26/h9-10,12,17-20,24-26,29,34-35,38H,8,11,13-16H2,1-7H3/t17-,18+,19-,20+,24-,25+,26?,29+,31-,32-/m0/s1 |
Clé InChI |
RHJPBGWFGOAEID-FAXOFGCBSA-N |
SMILES isomérique |
C[C@@H]1CC([C@@]23CC([C@@H]([C@H](O2)[C@@H](C)CC[C@@H](C4=C(C=CC(=C4)O)Br)OC)C)OC(=O)C[C@@H](OC(=O)C[C@@]1(O3)O)[C@@H](C)O)(C)C |
SMILES canonique |
CC1CC(C23CC(C(C(O2)C(C)CCC(C4=C(C=CC(=C4)O)Br)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Fluorophenyl)amino]-6-methylphenol](/img/structure/B14138441.png)
![4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14138449.png)


![2-[(Z)-1-chlorobut-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14138473.png)









